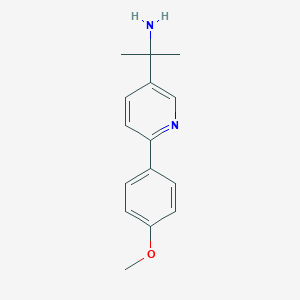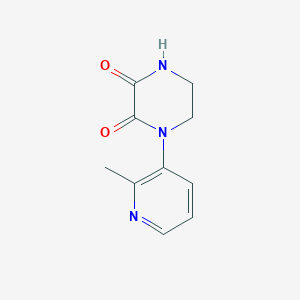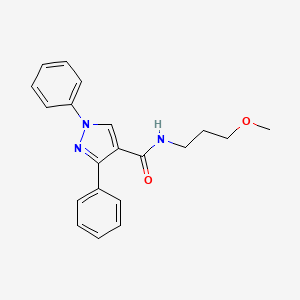
2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methoxyphenyl group and a propan-2-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)propan-2-amine: Similar structure but lacks the pyridine ring.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Contains a similar pyridine ring but with different substituents.
Uniqueness
2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a pyridine ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
2-[6-(4-methoxyphenyl)pyridin-3-yl]propan-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-15(2,16)12-6-9-14(17-10-12)11-4-7-13(18-3)8-5-11/h4-10H,16H2,1-3H3 |
InChI-Schlüssel |
KLOVKSQNNXSITP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=C(C=C1)C2=CC=C(C=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)


![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)

![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)



